Cas no 2138429-75-9 (Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate)
Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-744188
- 2138429-75-9
- benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate
- Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate
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- Inchi: 1S/C14H13NO4/c16-12-6-7-19-14(12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-7H,8-10H2
- InChI Key: RCTYPHFAOVTEGL-UHFFFAOYSA-N
- SMILES: O1C=CC(C21CN(C(=O)OCC1C=CC=CC=1)C2)=O
Computed Properties
- Exact Mass: 259.08445790g/mol
- Monoisotopic Mass: 259.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 55.8Ų
Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-744188-1.0g |
benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
2138429-75-9 | 95% | 1.0g |
$743.0 | 2024-05-23 | |
| Enamine | EN300-744188-0.05g |
benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
2138429-75-9 | 95% | 0.05g |
$624.0 | 2024-05-23 | |
| Enamine | EN300-744188-0.1g |
benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
2138429-75-9 | 95% | 0.1g |
$653.0 | 2024-05-23 | |
| Enamine | EN300-744188-0.25g |
benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
2138429-75-9 | 95% | 0.25g |
$683.0 | 2024-05-23 | |
| Enamine | EN300-744188-0.5g |
benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
2138429-75-9 | 95% | 0.5g |
$713.0 | 2024-05-23 | |
| Enamine | EN300-744188-2.5g |
benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
2138429-75-9 | 95% | 2.5g |
$1454.0 | 2024-05-23 | |
| Enamine | EN300-744188-5.0g |
benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
2138429-75-9 | 95% | 5.0g |
$2152.0 | 2024-05-23 | |
| Enamine | EN300-744188-10.0g |
benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
2138429-75-9 | 95% | 10.0g |
$3191.0 | 2024-05-23 |
Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate
Research Brief on Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS: 2138429-75-9)
Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS: 2138429-75-9) is a spirocyclic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique spiro[3.4]octane scaffold, has shown potential as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutics targeting infectious diseases and cancer.
The structural complexity of Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate offers a versatile platform for chemical modifications, enabling the creation of diverse derivatives with tailored pharmacological properties. Researchers have employed advanced synthetic techniques, including asymmetric catalysis and multicomponent reactions, to optimize the yield and purity of this compound. These efforts are critical for scaling up production and facilitating its application in preclinical studies.
In a recent study published in the Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory activity against bacterial efflux pumps, a mechanism often associated with antibiotic resistance. Preliminary results indicated that derivatives of Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate exhibited promising activity against multidrug-resistant strains of Staphylococcus aureus. This finding underscores its potential as a lead compound for developing new antibiotics.
Another area of interest is the compound's role in modulating protein-protein interactions (PPIs), which are increasingly recognized as therapeutic targets in oncology. Computational docking studies have revealed that the spirocyclic core of Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate can mimic key binding motifs, making it a valuable scaffold for designing PPI inhibitors. Experimental validation of these predictions is currently underway, with early data suggesting selective binding to oncogenic proteins.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate derivatives. Issues such as metabolic stability and oral bioavailability are being addressed through structural refinements and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.
In conclusion, Benzyl 8-oxo-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate represents a promising candidate for further investigation in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for addressing unmet medical needs. Future research should focus on expanding its therapeutic potential and overcoming existing limitations to pave the way for clinical development.
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